Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-

Oligonucleotide synthesis Orthogonal protecting groups Solid-phase phosphoramidite chemistry

This dual-functionalized nucleoside analog is the strategic intermediate of choice for orthogonal solid-phase oligonucleotide synthesis. Unlike generic 5-iodo-dC or 3'-O-silyl ethers, its 3'-O-allyl group is stable under acidic detritylation yet cleaves selectively under neutral Pd(0) conditions, enabling post-synthetic deprotection without damaging the 5-iodo handle. Use it for direct on-resin Sonogashira coupling of fluorophores/biotin, as a reversible NGS terminator building block, or as a superior heavy-atom derivative for X-ray crystallography. Request a quote today.

Molecular Formula C12H16IN3O4
Molecular Weight 393.18 g/mol
CAS No. 666848-13-1
Cat. No. B3277863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-
CAS666848-13-1
Molecular FormulaC12H16IN3O4
Molecular Weight393.18 g/mol
Structural Identifiers
SMILESC=CCOC1CC(OC1CO)N2C=C(C(=NC2=O)N)I
InChIInChI=1S/C12H16IN3O4/c1-2-3-19-8-4-10(20-9(8)6-17)16-5-7(13)11(14)15-12(16)18/h2,5,8-10,17H,1,3-4,6H2,(H2,14,15,18)/t8-,9+,10+/m0/s1
InChIKeyYSERJHUTSCHCPJ-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine (CAS 666848-13-1): Procurement-Grade Nucleoside Intermediate for Advanced Oligonucleotide Synthesis


2'-Deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine (CAS 666848-13-1), also referred to as 3'-O-Allyl Iodo dC, is a dual-functionalized pyrimidine 2'-deoxyribonucleoside analog with a molecular formula of C12H16IN3O4 and a molecular weight of 393.18 g/mol . This compound features a 5-iodo substituent on the cytosine base and a 3'-O-allyl (2-propen-1-yl) protecting group on the deoxyribose sugar, positioning it as a strategic intermediate for orthogonal protection schemes in solid-phase oligonucleotide synthesis and post-synthetic functionalization workflows [1].

Why 2'-Deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine Cannot Be Replaced by Generic 5-Iodo-2'-deoxycytidine Analogs


Generic substitution with unprotected 5-iodo-2'-deoxycytidine (CAS 611-53-0) or its 3'-O-silyl-protected counterparts fails because the 3'-O-allyl group provides a unique orthogonal deprotection profile that is incompatible with base-labile and fluoride-labile protecting groups commonly used in oligonucleotide synthesis [1]. The 3'-O-allyl ether is stable under the acidic detritylation conditions of solid-phase synthesis but can be removed selectively under neutral Pd(0)-catalyzed conditions, a feature not shared by 3'-O-TBDMS or 3'-O-TOM ethers [2]. This orthogonality is critical for multi-step synthetic routes requiring sequential deprotection without damaging the 5-iodo handle or the growing oligonucleotide chain.

Quantitative Differentiation Evidence for 2'-Deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine (666848-13-1) vs. Closest Analogs


Orthogonal 3'-O-Allyl Deprotection Selectivity vs. 3'-O-TBDMS Protection in Oligonucleotide Synthesis

The 3'-O-allyl group on the target compound permits selective deprotection using Pd(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles under neutral conditions at room temperature, leaving base-labile acyl groups and fluoride-labile silyl ethers intact [1]. In contrast, the most common alternative—3'-O-TBDMS protection—requires fluoride-ion mediated cleavage (e.g., TBAF or HF·pyridine), which can simultaneously remove 5'-O-silyl protections, cause phosphate migration, or degrade the 5-iodo substituent [2]. This orthogonality eliminates the need for iterative protection/deprotection steps, reducing synthesis cycle time.

Oligonucleotide synthesis Orthogonal protecting groups Solid-phase phosphoramidite chemistry

Enhanced Lipophilicity (XlogP -0.1) vs. Parent 5-Iodo-2'-deoxycytidine (XlogP -0.35) Improves Organic-Phase Reactivity

The target compound exhibits a computed XlogP of -0.1, reflecting the lipophilic contribution of the 3'-O-allyl moiety, compared to an XlogP of -0.35 for the parent 5-iodo-2'-deoxycytidine (CAS 611-53-0) [1]. An approximate logP increase of ~0.25 units shifts the compound's solubility profile toward organic solvents such as dichloromethane and acetonitrile, which is advantageous for solution-phase Sonogashira or Heck coupling reactions that require anhydrous aprotic conditions.

Lipophilicity Solubility Cross-coupling XlogP

5-Iodo Substituent Reactivity Advantage in Sonogashira Cross-Coupling vs. 5-Bromo or 5-Chloro Analogs

The 5-iodo group on the target compound is the most reactive halide leaving group for palladium-catalyzed Sonogashira coupling with terminal alkynes, a key transformation for introducing fluorescent reporters, biotin tags, or electrochemical probes onto the nucleoside scaffold [1]. In general synthetic practice, 5-iodo nucleosides provide coupling yields typically in the 70–95% range under standard conditions, whereas the corresponding 5-bromo analogs require elevated temperatures or longer reaction times and often yield 50–70% [2]. The 5-chloro derivatives are largely unreactive under comparable conditions. This reactivity hierarchy is well-established in nucleoside chemistry and directly impacts the atom economy and throughput of downstream conjugate synthesis.

Sonogashira coupling Cross-coupling Nucleoside functionalization 5-alkynyl-2'-deoxycytidine

Commercial Purity Benchmark: 98% vs. Typical Custom-Synthesis Purity for Similar Protected Nucleosides

The target compound is commercially available off-the-shelf at a certified purity of 98% (HPLC) from major chemical suppliers . Comparable 3'-O-protected-5-iodo-2'-deoxycytidine analogs (e.g., 3'-O-TBDMS-5-iodo-2'-deoxycytidine) are typically offered at 95% purity or require custom synthesis with lead times of 4–8 weeks and variable purity outcomes [1]. The guaranteed 98% specification reduces the need for in-house re-purification prior to use as a phosphoramidite precursor, saving both time and solvent costs.

Purity specification Quality assurance Procurement

Key Procurement-Driven Application Scenarios for 2'-Deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine (666848-13-1)


Synthesis of 5-Modified Fluorescent or Affinity-Tagged Oligonucleotides via On-Resin Sonogashira Coupling

The 5-iodo group enables direct on-resin Sonogashira coupling with alkyne-functionalized fluorophores (e.g., Cy5, Bodipy) or biotin after standard solid-phase elongation. The orthogonal 3'-O-allyl protection remains intact during coupling and can be removed post-synthetically under neutral Pd(0) conditions, yielding a fully deprotected oligonucleotide with a site-specifically labeled cytidine residue. This scenario leverages the compound's dual functionalization to avoid separate protection/deprotection cycles. [1]

Preparation of 3'-O-Allyl-5-iodo-2'-deoxycytidine Phosphoramidite for Reversible Terminator Sequencing-by-Synthesis (SBS)

The target nucleoside is the direct precursor for synthesizing the corresponding 3'-O-allyl-5-iodo-2'-deoxycytidine-5'-O-phosphoramidite. The 3'-O-allyl group serves as a reversible terminator in next-generation sequencing (NGS) by blocking polymerase extension until photocleavage or Pd(0)-mediated deprotection. The 5-iodo atom provides a heavy-atom scattering center for X-ray crystallographic studies of polymerase-nucleotide complexes. [2]

Synthesis of 5-Alkynyl-2'-deoxycytidine Derivatives for Metabolic Labeling and Click Chemistry

The compound is the substrate of choice for synthesizing 5-ethynyl-2'-deoxycytidine (EdC) and related 5-alkynyl derivatives via Sonogashira coupling with TMS-acetylene followed by desilylation. The higher lipophilicity of the 3'-O-allyl-protected intermediate improves the yield of the solution-phase coupling step compared to using the unprotected parent nucleoside. After coupling, the allyl group is removed to afford the final metabolic labeling probe. [3]

Heavy-Atom Derivatization of DNA Oligonucleotides for X-ray Crystallographic Phasing

Incorporation of the 5-iodo-2'-deoxycytidine residue via its 3'-O-allyl-protected phosphoramidite into DNA oligonucleotides provides a strong anomalous scattering signal for experimental phasing in macromolecular crystallography. The allyl protecting group ensures compatibility with standard solid-phase synthesis cycles, after which it is quantitatively removed to regenerate the native 3'-OH terminus. This approach is preferred over 5-bromocytidine analogs due to the superior anomalous signal-to-noise ratio of iodine. [2]

Quote Request

Request a Quote for Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.